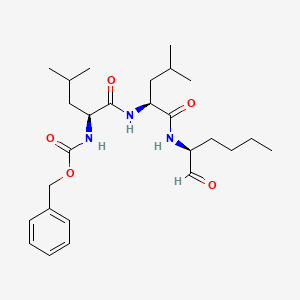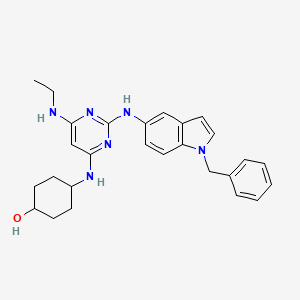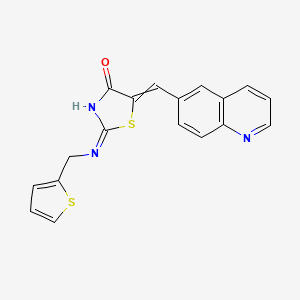![molecular formula C22H23Cl2N5O2S B10769081 [4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XMD14-99 is a small molecule inhibitor that targets multiple kinases, including anaplastic lymphoma kinase, cyclin-dependent kinase 7, and leukocyte tyrosine kinase . It has shown potential in cancer research due to its ability to inhibit these kinases, which play crucial roles in cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XMD14-99 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a diaminothiazole scaffold and subsequent functionalization to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of XMD14-99 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for scalability, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Types of Reactions
XMD14-99 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the molecule’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance or modify the molecule’s activity.
Scientific Research Applications
Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular processes.
Biology: Investigated for its role in modulating cell cycle regulation, transcription, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve overactive kinases.
Industry: Potential applications in developing new kinase inhibitors for pharmaceutical use.
Mechanism of Action
XMD14-99 exerts its effects by binding to the active sites of its target kinases, thereby inhibiting their activity . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include anaplastic lymphoma kinase, cyclin-dependent kinase 7, and leukocyte tyrosine kinase .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of XMD14-99
XMD14-99 is unique due to its broad spectrum of kinase inhibition, targeting multiple kinases simultaneously . This multi-target approach can be advantageous in treating cancers with complex signaling pathways, potentially leading to more effective therapeutic outcomes.
Properties
Molecular Formula |
C22H23Cl2N5O2S |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
[4-amino-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C22H23Cl2N5O2S/c1-28-8-10-29(11-9-28)13-6-7-16(17(12-13)31-2)26-22-27-21(25)20(32-22)19(30)18-14(23)4-3-5-15(18)24/h3-7,12H,8-11,25H2,1-2H3,(H,26,27) |
InChI Key |
UISRWLSAXIOCND-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B10769013.png)
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B10769028.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)
![(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10769045.png)

![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)


![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)
![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)
![(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)

![2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)
